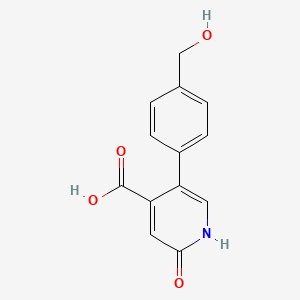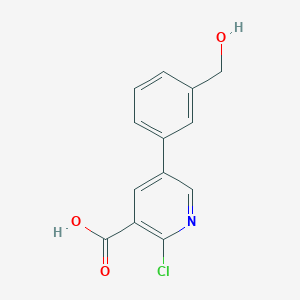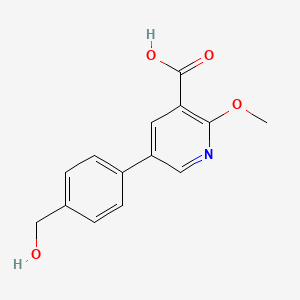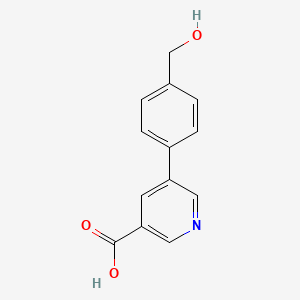
5-(4-Hydroxymethylphenyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Hydroxymethylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a hydroxymethyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxymethylphenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxymethylbenzaldehyde with nicotinic acid under specific conditions. The reaction typically requires a catalyst, such as a base or an acid, and is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One approach is the oxidation of 5-ethyl-2-methylpyridine with nitric acid, which produces nicotinic acid as an intermediate. This intermediate can then be further reacted with 4-hydroxymethylbenzaldehyde to yield the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Hydroxymethylphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The nitro group in the nicotinic acid moiety can be reduced to an amine group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: The major product is 5-(4-Carboxyphenyl)nicotinic acid.
Reduction: The major product is 5-(4-Hydroxymethylphenyl)aminonicotinic acid.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
5-(4-Hydroxymethylphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 5-(4-Hydroxymethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act on nicotinic acid receptors, modulating lipid metabolism and reducing cholesterol levels. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid: A well-known lipid-lowering agent with similar structural features.
Isonicotinic Acid: Another derivative of nicotinic acid with distinct biological activities.
Pyridinecarboxylic Acids: A class of compounds with varying substituents on the pyridine ring, exhibiting diverse chemical and biological properties.
Uniqueness
5-(4-Hydroxymethylphenyl)nicotinic acid is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other nicotinic acid derivatives and enhances its utility in various applications.
Propiedades
IUPAC Name |
5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-1-3-10(4-2-9)11-5-12(13(16)17)7-14-6-11/h1-7,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCVUNYHZHSTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

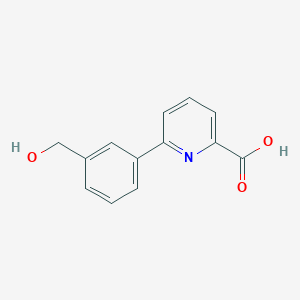
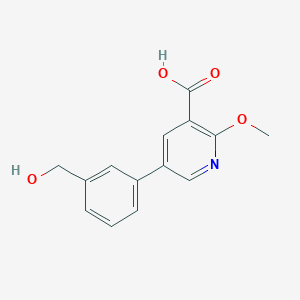
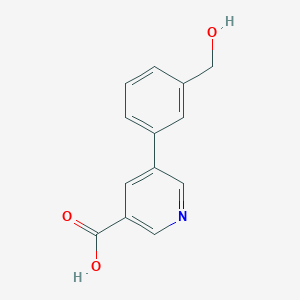
![2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B6387100.png)
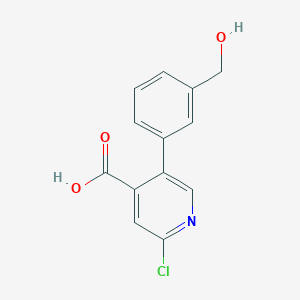
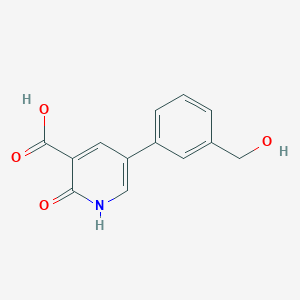
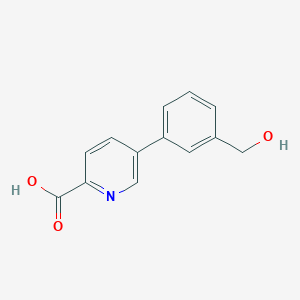
![6-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B6387128.png)
![2-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B6387136.png)
![2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B6387137.png)
